2-(Diethylamino)thiazole-4-boronic acid pinacol ester
Description
Properties
IUPAC Name |
N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BN2O2S/c1-7-16(8-2)11-15-10(9-19-11)14-17-12(3,4)13(5,6)18-14/h9H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDAVZWPJWEIOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901142222 | |
| Record name | 2-Thiazolamine, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901142222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310405-18-5 | |
| Record name | 2-Thiazolamine, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310405-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiazolamine, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901142222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(Diethylamino)thiazole with a boronic acid derivative under specific conditions. One common method is the palladium-catalyzed borylation of 2-(Diethylamino)thiazole using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)thiazole-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base, to yield the corresponding thiazole derivative.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and organic solvents (e.g., THF) are commonly used.
Protodeboronation: Protic acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under mild conditions.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: The major products are biaryl or vinyl-aryl compounds, depending on the halide used.
Protodeboronation: The major product is the corresponding thiazole derivative.
Scientific Research Applications
2-(Diethylamino)thiazole-4-boronic acid pinacol ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Diethylamino)thiazole-4-boronic acid pinacol ester primarily involves its role as a boron source in various chemical reactions. In the Suzuki-Miyaura cross-coupling reaction, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The compound’s unique reactivity is attributed to the electron-donating effects of the diethylamino group and the stability provided by the pinacol ester moiety .
Comparison with Similar Compounds
Structural Analogs and Key Properties
Reactivity in Cross-Coupling Reactions
- Electron-Donating Groups (EDGs): The diethylamino group in the target compound enhances electron density at the thiazole ring, accelerating oxidative addition in palladium-catalyzed reactions . Comparatively, the morpholine substituent (moderate EDG) in CAS 1402174-69-9 offers balanced reactivity and solubility .
- Steric Effects: Bulky substituents like tert-butyl (CAS 1283180-63-1) reduce coupling yields due to steric hindrance, whereas smaller groups (e.g., cyclopropyl) maintain reactivity .
Solubility and Stability
- Solubility: The diethylamino group improves lipophilicity, favoring organic solvents like THF or dichloromethane. In contrast, morpholine-containing analogs (e.g., CAS 1402174-69-9) exhibit higher aqueous solubility .
- Stability: Pinacol esters generally require anhydrous storage. Amino-substituted derivatives (e.g., diethylamino) may undergo oxidation or hydrolysis if improperly handled, necessitating inert storage conditions .
Biological Activity
2-(Diethylamino)thiazole-4-boronic acid pinacol ester is a compound of interest in medicinal chemistry and organic synthesis due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant case studies involving this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈BNO₂S
- Molecular Weight : 253.17 g/mol
- CAS Number : Not specifically listed but related to boronic acid derivatives.
The compound contains a thiazole ring, which is known for its biological relevance, particularly in pharmaceuticals. The presence of the boronic acid moiety enhances its reactivity and potential for forming complexes with various biological targets.
Antimicrobial Properties
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) of related thiazole compounds against selected pathogens:
| Compound Name | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 |
| Thiazole derivative A | E. coli | 75 |
| Thiazole derivative B | S. agalactiae | 100 |
These findings suggest that the thiazole structure contributes to the antimicrobial efficacy of the compound.
Anti-Cancer Activity
Thiazole derivatives have also been explored for their anti-cancer properties. A study highlighted that certain thiazole-based compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism often involves the modulation of signaling pathways related to cell survival and death.
For example, a case study involving a thiazole compound similar to our target showed:
- Cell Line : HeLa (cervical cancer)
- IC₅₀ : 25 µM after 48 hours of treatment.
- Mechanism : Induction of caspase-dependent apoptosis.
Enzyme Inhibition
Additionally, boronic acids are known for their ability to inhibit proteasome activity, which is crucial in cancer therapy. The pinacol ester form of boronic acids can enhance stability and bioavailability, making them suitable for drug development targeting proteasome inhibition.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the thiazole ring via cyclization reactions.
- Boronation using boronic acid pinacol esters under palladium-catalyzed conditions.
A detailed synthetic pathway has been documented in several patents and research articles, emphasizing high yields and purity through optimized reaction conditions.
Case Studies
- Study on Antimicrobial Activity : A publication reported on a series of thiazole derivatives where this compound was tested against various bacterial strains, demonstrating broad-spectrum activity.
- Anti-Cancer Research : Another study focused on the anti-cancer properties where derivatives were screened against multiple cancer cell lines, revealing significant cytotoxic effects attributed to the thiazole structure.
- Proteasome Inhibition : Research highlighted the efficacy of boronic acids in inhibiting proteasomes, with implications for cancer treatment strategies involving this compound.
Q & A
Basic Research Question
- Storage: -20°C in sealed, moisture-free containers under inert gas (N₂/Ar) .
- Stability: Susceptible to hydrolysis; shelf life ~6 months at -20°C. Confirm integrity via TLC or NMR before use.
- Handling: Use anhydrous solvents and glove boxes for air-sensitive steps .
How can researchers design experiments to evaluate this compound’s efficacy in targeted drug delivery systems?
Advanced Research Question
- Conjugation to Targeting Moieties: Attach via click chemistry (e.g., azide-alkyne cycloaddition) to antibodies or peptides.
- In Vitro Testing: Assess cellular uptake in cancer cell lines using fluorescence-labeled analogs .
- Biodistribution Studies: Radiolabel with ¹⁸F or ¹¹C and track via PET imaging in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
